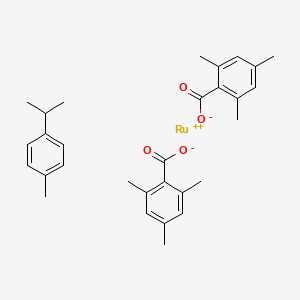

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)

Vue d'ensemble

Description

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a complex with the molecular formula C30H36O4Ru . It is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes .

Synthesis Analysis

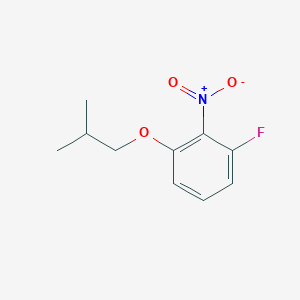

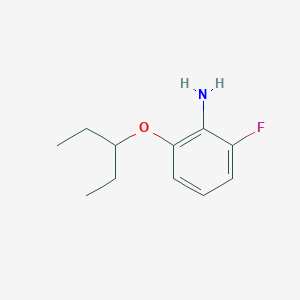

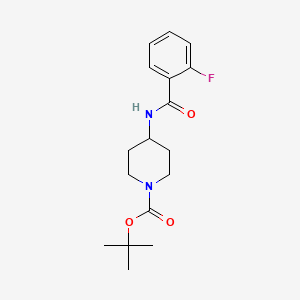

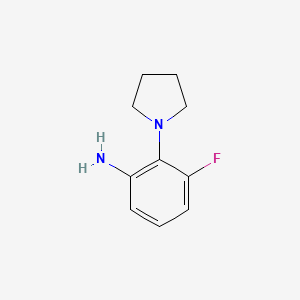

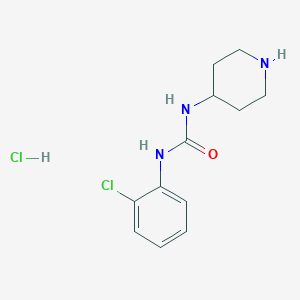

The synthesis of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” involves a mixture of [Ru(MesCO 2) 2 (p-cymene)] (15.0 mg, 0.027 mmol), K 2 CO 3 (1.04 mmol, 2.0 eq.), 2 (96.2 mg, 0.52 mmol) and 3 (282 mg, 1.43 mmol) in dioxane (2 mL). This mixture is stirred under N 2 for 20 h at 100 °C .Molecular Structure Analysis

The molecular structure of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” has been confirmed by NMR .Chemical Reactions Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is used in the synthesis of organometallic complexes . It is also used in position-selective substitution reactions .Physical And Chemical Properties Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a solid substance with a light yellow to orange color . Its molecular weight is 561.68 .Applications De Recherche Scientifique

1. Catalytic Arylations

The ruthenium(II) biscarboxylate complex [Ru(O2CMes)2(p-cymene)] has been shown to enable versatile direct (hetero)arylations of C(sp(3))-H bonds. This complex demonstrates efficient catalysis with low (co)catalyst loading and a broad substrate scope. Mechanistic studies support a facile and reversible C(sp(3))-H bond metalation process in these reactions (Kumar, Jeyachandran, & Ackermann, 2013).

2. Synthesis and Reactivity of Complexes

Several ruthenium complexes, such as [RCH2N2(NMe)C2Ph)]RuCl2(p-cymene), have been synthesized using bis(1,2,3-triazolylidene) silver(I) complexes. These complexes exhibited moderate catalytic activities in oxidation reactions and oxidative homocoupling, using oxygen as the oxidant. Their formation involved intricate interactions between various ligands and the ruthenium core (Bagh et al., 2014).

3. Hydrogenation of Olefins

Ruthenium(II) hydrides derived from bis(1,2,3-triazolylidene) silver(I) complexes, such as RuCl2(p-cymene)(NHC), have demonstrated effectiveness as catalysts for the hydrogenation of various olefins, including terminal, internal, cyclic, and functionalized olefins. These findings contribute significantly to the field of hydrogenation catalysis (Bagh & Stephan, 2014).

4. Biological Activity Optimization

Dinuclear arene ruthenium metalla-clips incorporating (p-cymene)2Ru2Cl2(μ-L) have been developed. These complexes showed promise as anticancer agents, with evaluations conducted against cancerous and noncancerous cell lines. The research focused on optimizing their physico-chemical properties for enhanced biological activity (Garci et al., 2014).

5. Anticancer Properties

RuII( p-cymene) compounds have been identified as effective and selective anticancer candidates, exhibiting no toxicity in vivo. These compounds displayed significant cytotoxic activity against tumor cells while showing no adverse effects on normal human cells. Their mode of action involves a combined mechanism of apoptosis and autophagy (Lenis-Rojas et al., 2018).

Safety And Hazards

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” should be stored in dry, refrigerated conditions, and should avoid contact with oxygen and moisture . It should be handled with personal protective equipment, including chemical protective glasses, gloves, and lab coats . This compound may produce toxic gases under high temperature, high pressure, or light conditions .

Propriétés

IUPAC Name |

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);2,4,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLBXJJWXKYNIH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)

![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)